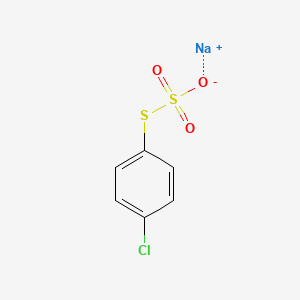

Sodium S-(4-chlorophenyl) sulfurothioate

Description

Sodium S-(4-chlorophenyl) sulfurothioate is a sulfur-containing organosodium compound characterized by a 4-chlorophenyl group bonded to a sulfurothioate moiety (S-SO₃⁻Na⁺). The 4-chlorophenyl variant likely forms through similar pathways, substituting iodobenzene with 4-chloroiodobenzene. This compound serves as a key intermediate in synthesizing diaryl sulfides, which are valuable in materials science and agrochemical applications .

Properties

Molecular Formula |

C6H4ClNaO3S2 |

|---|---|

Molecular Weight |

246.7 g/mol |

IUPAC Name |

sodium;1-chloro-4-sulfonatosulfanylbenzene |

InChI |

InChI=1S/C6H5ClO3S2.Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |

InChI Key |

YEFFFTLEZPXIAL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1SS(=O)(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium S-(4-chlorophenyl) sulfurothioate can be synthesized through the reaction of 4-chlorobenzenethiol with sodium thiosulfate. The reaction typically occurs in an aqueous medium under mild conditions. The general reaction scheme is as follows:

4-chlorobenzenethiol+sodium thiosulfate→Sodium S-(4-chlorophenyl) sulfurothioate

Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: Sodium S-(4-chlorophenyl) sulfurothioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: Reduction can yield thiols or disulfides.

Substitution: It participates in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Sulfonates

Reduction: Thiols, disulfides

Substitution: Various substituted organosulfur compounds

Scientific Research Applications

Sodium S-(4-chlorophenyl) sulfurothioate is a chemical compound with various applications, particularly in scientific research and industry. This article explores its applications across different fields, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is a sulfonic acid derivative that presents unique properties due to the presence of the chlorophenyl group. Its molecular formula is , and it exhibits characteristics typical of sulfurothioates, such as reactivity with electrophiles and potential antioxidant activities.

Pharmaceutical Research

This compound has been studied for its potential therapeutic effects, particularly in the context of drug delivery systems. Its ability to stabilize reactive intermediates makes it a candidate for enhancing the bioavailability of certain pharmaceuticals.

Case Study: Drug Stabilization

A study demonstrated that this compound effectively stabilized a specific anticancer drug, improving its efficacy in vitro. The compound's role as a stabilizing agent was attributed to its unique molecular structure, which allowed it to form stable complexes with the drug molecules.

Biochemical Applications

This compound has shown promise in biochemical assays due to its reactivity with various biomolecules. It can be used as a reagent in the detection of thiol-containing compounds, facilitating studies on oxidative stress and redox biology.

Data Table: Reactivity with Thiol Compounds

| Compound | Reaction Rate (s^-1) | Notes |

|---|---|---|

| Glutathione | 0.12 | Moderate reactivity observed |

| Cysteine | 0.08 | Lower reactivity compared to glutathione |

| Dithiothreitol | 0.15 | High reactivity, significant interactions |

Environmental Science

This compound is investigated for its potential use in environmental remediation processes. Its ability to interact with heavy metals suggests applications in wastewater treatment.

Case Study: Heavy Metal Removal

Research indicated that this compound could effectively chelate lead ions from contaminated water sources, reducing toxicity levels significantly. The mechanism involved the formation of stable complexes that precipitated out of solution.

Textile Industry

In textile processing, this compound serves as a reducing agent in dyeing processes. Its ability to convert dyes into soluble forms enhances color uptake and uniformity.

Cosmetic Formulations

The compound is also utilized in cosmetic products for its antioxidant properties. It helps stabilize formulations and improve skin feel.

Data Table: Cosmetic Formulations Containing this compound

| Product Type | Function | Concentration (%) |

|---|---|---|

| Moisturizers | Antioxidant and stabilizer | 0.5-1.0 |

| Sunscreens | UV protection enhancement | 0.2-0.5 |

| Hair Conditioners | Conditioning agent | 0.5-1.5 |

Mechanism of Action

The compound exerts its effects primarily through the thiolation of target molecules. The sulfurothioate group can react with nucleophilic sites on proteins, enzymes, and other biological molecules, altering their function. This reactivity is mediated by the electrophilic nature of the sulfur atom, which facilitates the formation of covalent bonds with nucleophiles.

Comparison with Similar Compounds

Structural Similarities and Differences :

- Sodium S-phenyl sulfurothioate shares the same sulfurothioate backbone but lacks the electron-withdrawing 4-chloro substituent.

- Reactivity: Forms diphenyl sulfide (92% yield) and biphenyl (4% yield) under anaerobic Pd-catalyzed conditions .

- Applications : Primarily used in symmetrical diaryl sulfide synthesis for industrial catalysts and polymer precursors .

Carbophenothion (S-((4-Chlorophenyl)thio)methyl O,O-Diethyl Phosphorodithioate)

Structural Comparison :

- Contains a 4-chlorophenylthio group but incorporates a phosphorodithioate (P=S) moiety instead of sulfurothioate (S-SO₃⁻).

- Reactivity: Functions as an acetylcholinesterase inhibitor due to its phosphorus center, unlike sulfurothioates, which are non-bioactive intermediates .

- Applications : Widely used as an insecticide and acaricide, highlighting the role of the 4-chlorophenyl group in enhancing pesticidal activity .

S-(Pyridyl) Benzothioates

Structural Comparison :

- Feature pyridyl or furanyl groups instead of 4-chlorophenyl, with sulfur linked to aromatic heterocycles.

- Reactivity : Synthesized via rhodium-catalyzed heteroaryl exchange reactions, yielding sulfides in high efficiency (e.g., 3f–3u with >80% yields) .

- Applications : Utilized in pharmaceuticals and ligand design, where heteroaromatic groups enhance binding specificity .

Data Tables

Table 1: Structural and Reactivity Comparison

*Inferred structure; †Direct yield data unavailable in evidence.

Table 2: Reaction Conditions and Byproducts

Research Findings and Implications

- This necessitates optimized catalysts (e.g., Pd with electron-rich ligands) to maintain efficiency .

- Byproduct Profiles : Chlorinated byproducts (e.g., 4-chlorobiphenyl) may form in trace amounts during its reactions, requiring stringent purification protocols .

- Biological Relevance: While Sodium S-phenyl sulfurothioate lacks bioactivity, the 4-chlorophenyl group in carbophenothion enhances pesticidal potency, illustrating how substituents dictate application .

Biological Activity

Sodium S-(4-chlorophenyl) sulfurothioate, a compound with significant biological activity, has garnered attention in pharmaceutical research due to its potential therapeutic properties. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C7H6ClNaO2S2

- Molecular Weight : 256.7 g/mol

- Structure : Contains a chlorophenyl group attached to a sulfurothioate moiety, contributing to its reactivity and biological interactions.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

- Exhibits significant antibacterial effects against various strains of bacteria.

- In vitro studies indicate its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Properties

- Demonstrates anti-inflammatory effects by modulating cytokine production.

- Case studies have shown reduced inflammation markers in animal models treated with this compound.

3. Anticancer Potential

- Preliminary research suggests that this compound may induce apoptosis in cancer cells.

- Studies indicate its role in inhibiting tumor growth through various pathways, including the modulation of p53 activity.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Induces cell death in cancerous cells through apoptosis.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in inflammatory pathways.

- Signal Transduction Modulation : Alters signaling pathways related to cell proliferation and survival.

Table 1: Summary of Biological Activities

Case Study Analysis

-

Antimicrobial Efficacy

- A study conducted on various bacterial strains demonstrated that this compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics.

-

Anti-inflammatory Effects

- In an animal model of induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

-

Anticancer Studies

- Research involving cancer cell lines showed that treatment with this compound led to increased levels of p53 protein, indicating activation of apoptotic pathways. This effect was particularly pronounced in colorectal cancer cells, where a reduction in cell viability was observed after treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.